Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH

描述

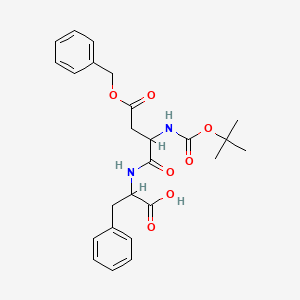

Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH is a synthetic dipeptide derivative featuring dual benzyl (OBn) ester protections on the aspartic acid (Asp) side chain and a tert-butyloxycarbonyl (Boc) group on the N-terminal. The DL configuration indicates the racemic mixture of both D- and L-enantiomers for Asp and phenylalanine (Phe). The free carboxylic acid at the C-terminal suggests its utility as an intermediate in solid-phase peptide synthesis (SPPS), where selective deprotection of Boc and OBn groups enables sequential elongation of peptide chains. This compound is primarily employed in pharmaceutical research for constructing complex peptides, particularly those requiring orthogonal protection strategies to avoid side reactions during synthesis .

属性

IUPAC Name |

2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O7/c1-25(2,3)34-24(32)27-19(15-21(28)33-16-18-12-8-5-9-13-18)22(29)26-20(23(30)31)14-17-10-6-4-7-11-17/h4-13,19-20H,14-16H2,1-3H3,(H,26,29)(H,27,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJAWCWMJPACSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The preparation of Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH typically involves stepwise peptide coupling of suitably protected amino acid derivatives, employing carbodiimide or uronium salt coupling agents, followed by selective protection and deprotection steps to achieve the desired protection pattern.

-

- Boc-DL-Asp(OBn)(OBn)-OH (protected aspartic acid derivative with Boc and benzyl esters)

- DL-Phe-OH (phenylalanine with free carboxyl group)

-

- HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

- HOBt (1-Hydroxybenzotriazole)

- DIC (Diisopropylcarbodiimide) or EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

Base:

- N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

Stepwise Coupling Procedure

Activation of Boc-DL-Asp(OBn)(OBn)-OH:

The carboxyl group of Boc-DL-Asp(OBn)(OBn)-OH is activated using HBTU/HOBt in the presence of a base such as NMM or DIPEA in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).Coupling with DL-Phe-OH:

The activated Boc-DL-Asp(OBn)(OBn)-OH is then reacted with DL-Phe-OH under stirring at room temperature to form the peptide bond, yielding this compound.Purification:

The crude product is purified by recrystallization or chromatographic methods (e.g., flash chromatography or preparative HPLC) to achieve high purity (>98% by HPLC).

Protection and Deprotection Considerations

- Boc group: Stable under neutral and basic conditions; removed under acidic conditions (e.g., trifluoroacetic acid, TFA).

- Benzyl esters (OBn): Stable under acidic conditions; removed by catalytic hydrogenation (e.g., Pd/C under H$$_2$$ atmosphere) or by strong Lewis acids under mild conditions.

- Aspartimide formation: A known side reaction during peptide synthesis involving aspartic acid residues; can be minimized by using benzyl protecting groups on the side-chain carboxyls and optimized coupling conditions.

Data Tables and Comparative Analysis

Coupling Efficiency and Side Reactions in Aspartic Acid Derivatives

Note: Benzyl ester protecting groups (OBn) on Asp side chains significantly reduce aspartimide and d-Asp formation during peptide synthesis, making them preferred for preparing this compound.

Purity and Physical Data of Boc-DL-Phe-OH (Related Compound)

| Parameter | Value | Method/Notes |

|---|---|---|

| Purity | >98.0% | HPLC |

| Melting Point | 145 °C | Reported |

| Specific Rotation | -1.0 to +1.0 deg (C=1, ethanol) | Optical activity |

| Storage Conditions | Refrigerated (0-10 °C) | Under inert gas recommended |

| Appearance | White to light yellow powder/crystals |

Source: TCI Chemicals catalog for Boc-DL-Phe-OH.

Advanced Synthetic Techniques and Solvent Effects

Recent research in solid-phase peptide synthesis (SPPS) has shown that the choice of solvents and bases during Fmoc removal and coupling steps significantly affects side-product formation such as aspartimide and pyrrolidide formation. For example:

- Use of pyrrolidine in less polar solvent mixtures (e.g., DMSO/EtOAc) reduces side reactions compared to DMF alone.

- Benzyl ester protection on Asp side chains (OBn) further suppresses aspartimide formation, enhancing peptide purity.

These findings support the use of this compound as a stable building block in peptide synthesis, especially when combined with optimized solvent and base systems.

Summary of Preparation Protocol for this compound

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Boc-DL-Asp(OBn)(OBn)-OH + HBTU/HOBt + NMM | Activation of Asp derivative |

| 2 | Addition of DL-Phe-OH | Coupling to form dipeptide |

| 3 | Stirring at room temperature (1-3 hours) | Reaction time depends on scale |

| 4 | Workup: aqueous extraction, solvent removal | Isolate crude product |

| 5 | Purification by recrystallization or HPLC | Achieve >98% purity |

| 6 | Storage under inert atmosphere at 0-10 °C | Protect from air and heat |

化学反应分析

Types of Reactions

Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Boc and OBn protective groups using acidic or hydrogenation conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal, while hydrogenation with palladium on carbon (Pd/C) is used for OBn group removal.

Coupling: DCC or DIC in the presence of NMM or N,N-diisopropylethylamine (DIPEA) are commonly used for peptide bond formation.

Major Products Formed

The major products formed from these reactions are peptides and proteins with specific sequences and structures, which are used in various scientific and medical applications.

科学研究应用

Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block for the synthesis of complex peptides and proteins.

Biology: In the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: For the development of peptide-based drugs and therapeutic agents.

Industry: In the production of synthetic peptides for research and commercial purposes.

作用机制

The mechanism of action of Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH involves its incorporation into peptides and proteins through peptide bond formation. The protective groups (Boc and OBn) prevent unwanted side reactions during synthesis, ensuring the correct sequence and structure of the final product. The compound does not have a direct biological activity but serves as a crucial intermediate in the synthesis of bioactive peptides and proteins.

相似化合物的比较

Comparison with Similar Compounds

To contextualize Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH, we compare its structural features, synthesis parameters, and applications with analogous compounds (Table 1).

Table 1: Comparative Analysis of this compound and Related Compounds

Structural and Functional Differences

- Boc-L-Bip-OH: A single Boc-protected biphenylalanine residue. Unlike this compound, it lacks peptide bonds and side-chain ester protections, limiting its utility to single-amino-acid incorporation. Its CAS number (147923-08-8) and pharmaceutical restrictions highlight its niche role in drug development .

- Cyclic Tripeptides (e.g., cyclo(L-Ser(Bn)-L-Ser(Bn)-L-Ser(Bn))) : Cyclic structures with benzyl protections exhibit low cytotoxicity but poor antimicrobial/antitumor activity (>200 μM). In contrast, this compound’s linearity and free C-terminal may enhance its adaptability in modular peptide assembly, though bioactivity data remain unreported .

- Fmoc-Protected Analogs (e.g., Fmoc-D-Asn-OtBu) : Fmoc groups require base-sensitive deprotection (e.g., piperidine), contrasting with Boc’s acid-labile removal (trifluoroacetic acid). This divergence impacts synthesis workflows, especially for acid-sensitive sequences .

生物活性

Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH is a compound primarily utilized in peptide synthesis, characterized by its tert-butyloxycarbonyl (Boc) protected aspartic acid derivative, which includes two benzyl (OBn) protective groups and a phenylalanine residue. While the compound itself does not exhibit direct biological activity, it plays a crucial role as an intermediate in the synthesis of bioactive peptides that can exhibit various biological functions, including enzyme inhibition and receptor binding.

Chemical Structure and Synthesis

The structure of this compound allows it to serve as an effective building block in peptide synthesis. The protective groups are essential for maintaining the integrity of the amino and carboxyl functionalities during synthetic processes. The synthesis typically involves:

- Protection of Functional Groups : The amino and carboxyl groups are protected to prevent unwanted reactions during peptide coupling.

- Coupling Reactions : The compound can be coupled with other amino acids to form longer peptide chains.

- Deprotection : After the peptide synthesis is complete, the protective groups are removed to yield the final bioactive peptide.

This method ensures high yields and purity, which are critical for both research and therapeutic applications.

Biological Activity of Derived Peptides

Peptides synthesized from this compound have been studied for their biological activities. These activities can include:

- Enzyme Inhibition : Certain peptides derived from this compound have shown potential in inhibiting enzymes involved in various metabolic pathways.

- Receptor Binding : Some synthesized peptides exhibit binding affinities to specific receptors, which can modulate physiological processes.

- Therapeutic Applications : Bioactive peptides can be designed for therapeutic purposes, targeting diseases such as cancer or metabolic disorders.

1. Peptide Synthesis and Its Applications

A study highlighted the role of this compound in synthesizing peptides with unique binding properties. Variations in side chains significantly influenced binding affinities with target proteins, showcasing the importance of precise amino acid incorporation.

2. Comparative Analysis of Similar Compounds

A comparative analysis of structurally similar compounds revealed that this compound is particularly effective due to its combination of protective groups. The following table summarizes some related compounds:

| Compound Name | Description | Unique Features |

|---|---|---|

| Boc-DL-Asp(OBzl)-OH | Similar protective groups but different amino acid derivatives | Contains one benzyl group instead of two |

| Boc-D-Asp(OBn)-OH | Similar structure but only one benzyl group | Focused on D-aspartic acid |

| Boc-DL-Asp(ofm)-OH | Different protective groups and functional groups | Utilizes alternative protective strategies |

3. Enzyme Interaction Studies

Research has demonstrated that peptides derived from this compound can interact with enzymes such as xanthine oxidase (XO). These interactions were studied using various techniques, including molecular docking and fluorescence spectroscopy, revealing that specific structural modifications could enhance inhibitory activity against XO.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。